AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2

Vue d'ensemble

Description

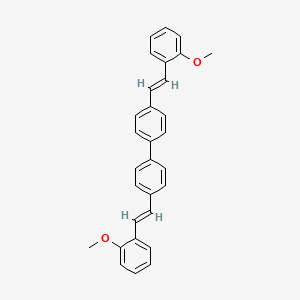

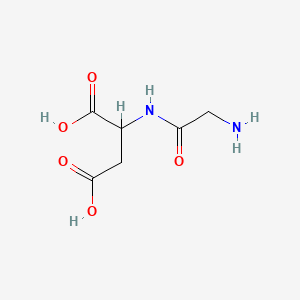

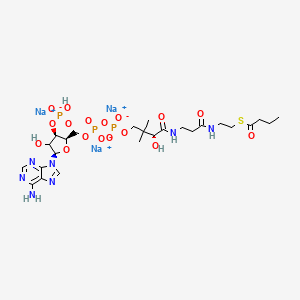

The peptide “AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2” is also known as LY2112688 trifluoroacetate . It is a beta-melanocyte-stimulating hormone (β-MSH)-derived peptide .

Synthesis Analysis

The synthesis of this peptide involves the use of D-amino acids . The N-terminal cysteine residue is acetylated, and the C-terminal asparagine residue is amidated . A disulfide bridge is formed between the cysteine residues at positions 1 and 7 .Molecular Structure Analysis

The molecular structure of this peptide includes a disulfide bridge between the cysteine residues at positions 1 and 7 . The phenylalanine at position 4 and the cysteine residue at position 7 are D-isomers .Chemical Reactions Analysis

The peptide “AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2” is a derivative of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 . The substitution of the DPhe phenyl ring at the para position with iodine results in a unique mixed mouse MC3R/MC4R pharmacological profile .Physical And Chemical Properties Analysis

The peptide “AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2” is a lyophilized powder with a white to off-white color . It has a molecular weight of 1175.35 (free base basis) .Applications De Recherche Scientifique

a. Appetite Regulation and Weight Management: Melanocortin peptides influence energy homeostasis and appetite through MCR4 activation. The incorporation of extracyclic arginine residues into cyclic melanocortin ligands has been explored. For instance, the peptide c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Ac-Arg-Arg-Arg)-Pro] demonstrated increased potency in decreasing food intake when administered intrathecally or subcutaneously . This suggests that such modifications may enhance weight management strategies.

b. Skin Pigmentation and Hair Color: MC1R activation affects skin and hair pigmentation. While this specific peptide may not directly target MC1R, understanding melanocortin pathways contributes to research on skin disorders, hair color, and UV protection.

c. Sexual Function and Behavior: Melanocortins also impact sexual function. Although the exact role of this peptide remains to be elucidated, studying its effects on MCRs could provide insights into sexual behavior and reproductive health.

Peptide Mimetics and Drug Design

a. Connexin43 Mimetic Peptides: The peptide sequence “Cys-Phe” (part of your compound) has been studied as a connexin43 mimetic peptide. Connexin43 plays a crucial role in gap junction communication. Investigating peptide mimetics like “Cys-Phe” may lead to novel therapeutic strategies for tissue repair and regeneration .

Amino Acid Detection and Nanopores

a. Amino Acid Identification: Researchers have developed a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution. This nanopore enables direct identification of all 20 proteinogenic amino acids, including those present in your peptide. Such advances in nanopore technology enhance proteomics and drug discovery .

Mécanisme D'action

Propriétés

IUPAC Name |

(4S)-4-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGUOZWTPYJYJW-ZSTGMXRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72N18O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)